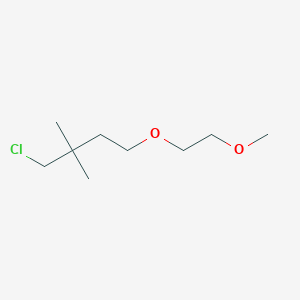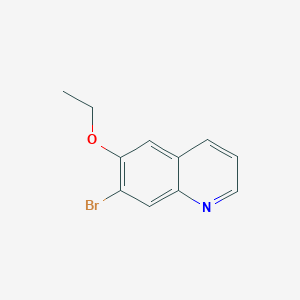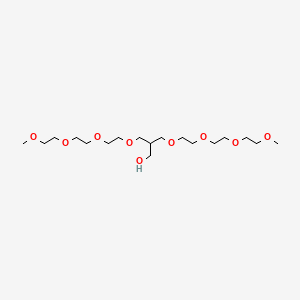![molecular formula C13H14FI B13645653 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of both fluorine and iodine atoms in the molecule adds to its reactivity and potential utility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents to introduce the fluorophenyl and iodo groups. One common method involves the use of radical reactions or nucleophilic addition to the [1.1.1]propellane core . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of bicyclo[1.1.1]pentane derivatives . These methods are advantageous as they provide a consistent and high-throughput means of producing the compound, which is essential for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Radical Reactions: The presence of the bicyclo[1.1.1]pentane core makes it suitable for radical reactions, which can lead to the formation of complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and iodo groups allows the compound to engage in various chemical interactions, which can influence its biological activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:
- 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane
- Ethyl 2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
Uniqueness
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[11The combination of these elements with the bicyclo[1.1.1]pentane core makes it a versatile and valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H14FI |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C13H14FI/c14-11-4-2-1-3-10(11)5-6-12-7-13(15,8-12)9-12/h1-4H,5-9H2 |
Clave InChI |
DDEWPHIPGLKQJY-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)I)CCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)
